molecular formula C11H20N2O4 B1346407 (S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid CAS No. 862372-92-7

(S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

Cat. No.: B1346407
CAS No.: 862372-92-7
M. Wt: 244.29 g/mol
InChI Key: OSYGMOYBKKZJES-NSHDSACASA-N
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Description

(S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid: is a chemical compound that features a piperidine ring with an amino group and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its structural complexity and functional groups.

Synthetic Routes and Reaction Conditions:

  • Protection of Amines: The Boc group is commonly added to amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) under aqueous conditions.

  • Industrial Production Methods: In industrial settings, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The compound can undergo reduction reactions to convert the Boc group to a free amine.

  • Substitution: The Boc group can be selectively removed using strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM).

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Free amine derivatives.

  • Substitution: De-protected amines.

Properties

IUPAC Name

(3S)-3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-4-5-11(12,7-13)8(14)15/h4-7,12H2,1-3H3,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYGMOYBKKZJES-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@](C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650266
Record name (3S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862372-92-7
Record name 1-(1,1-Dimethylethyl) (3S)-3-amino-1,3-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862372-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

(S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid: is used in various scientific research fields:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It is a precursor in the synthesis of pharmaceuticals, including potential therapeutic agents.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through its functional groups:

  • Amino Group: Participates in forming bonds with other molecules, influencing biological activity.

  • Boc Group: Protects the amino group during synthesis, preventing unwanted reactions.

Molecular Targets and Pathways Involved:

  • Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.

  • Receptor Binding: It can interact with receptors, modulating biological responses.

Comparison with Similar Compounds

(S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid: is unique due to its specific structural features and functional groups. Similar compounds include:

  • Boc-protected amines: Other amines with Boc protection.

  • Piperidine derivatives: Compounds with similar ring structures but different substituents.

These compounds differ in their reactivity and applications based on their functional groups and molecular structures.

Biological Activity

(S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, commonly referred to as Boc-3-amino-piperidine-3-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H20N2O4
  • Molecular Weight : 244.29 g/mol
  • CAS Number : 862372-92-7
  • IUPAC Name : (3S)-3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) group and an amino group at the 3-position, which is critical for its biological activity.

1. Antiviral Activity

Research indicates that derivatives of β-amino acids, including those containing piperidine structures similar to this compound, exhibit antiviral properties. For example, compounds in this class have shown activity against neuraminidase, a target for antiviral drugs, with some derivatives demonstrating IC50 values around 50 μM . This suggests potential applications in developing antiviral therapies.

2. Anti-inflammatory and Antibacterial Properties

Studies have highlighted the anti-inflammatory effects of certain β-amino acid derivatives. For instance, compounds with similar structural motifs have been evaluated for their ability to suppress tumor necrosis factor-alpha (TNFα) production in vitro, indicating potential use as anti-inflammatory agents . Additionally, antibacterial properties have been observed in related compounds, suggesting a broader therapeutic application.

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example:

  • The introduction of various substituents on the piperidine ring can enhance potency against specific biological targets.
  • The Boc protecting group plays a role in the stability and solubility of the compound, which can affect its bioavailability .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralModest neuraminidase inhibition (IC50 ~ 50 μM)
Anti-inflammatorySuppression of TNFα production
AntibacterialActivity against various bacterial strains

Case Study 1: Neuraminidase Inhibition

A study evaluated several β-amino acid derivatives for their ability to inhibit neuraminidase. Among them, compounds structurally related to this compound were identified as promising leads for further development due to their moderate inhibitory effects.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of piperidine derivatives. The study found that certain modifications to the amino acid moiety significantly enhanced the compound's ability to reduce inflammation markers in vitro.

Chemical Reactions Analysis

Esterification and Functionalization

The carboxylic acid group undergoes esterification under mild conditions:

SubstrateReagents/ConditionsYieldProductSource
(S)-Boc-piperidine-3-carboxylic acidK2_2CO3_3, ethyl iodide, DMA99.5%(R)-Ethyl-N-Boc-piperidine-3-carboxylate
(S)-Boc-piperidine-3-carboxylic acidDMF-DMA, β-enamino diketones51–81%Pyrazole-4-carboxylates (5a–i )

Mechanistic Insights :

  • Esterification with ethyl iodide proceeds via SN2 at the carboxylate oxygen, requiring base activation .
  • β-Enamino diketone formation (DMF-DMA) enables regioselective pyrazole synthesis, confirmed by NOESY correlations .

Heterocyclic Derivative Formation

The compound serves as a precursor for bioactive heterocycles:

Reaction PathwayKey ProductsApplicationsSource
Coupling with phenylhydrazines5-(N-Boc-piperidinyl)-1H-pyrazolesAchiral/chiral building blocks
AgNO3_3-promoted cyclizationN-Alkyl-3-pyrrolinesEnantioenriched scaffolds for inhibitors

Example :

  • β-Enamino diketone 3a reacts with methylhydrazine to yield 5i (51%), characterized by 1H NMR 7 78 pyrazole H ^{1}\text{H NMR 7 78 pyrazole H } and 15N NMR 77 3 ppm N 2 ^{15}\text{N NMR 77 3 ppm N 2 } .

Deprotection and Further Modifications

While direct deprotection data is limited, analogous Boc-removal methods include:

  • Acidolysis : HCl/dioxane cleaves Boc, yielding free amine .
  • Enzymatic Hydrolysis : Lipases selectively hydrolyze esters without affecting Boc .

Q & A

Q. What are the standard synthetic routes for (S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, and how do reaction conditions impact yields?

Two primary routes are employed:

  • Route I : Coupling (S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid with (Z)-N′-hydroxyimidamides using EDCI/HOBt in 1,4-dioxane under reflux, followed by Boc deprotection with 4 N HCl/dioxane and subsequent acylation with acid chlorides (yields: 44–66% for coupling, 74–95% for acylation) .
  • Route II : Methyl ester formation of (S)-piperidine-3-carboxylic acid, acylation, saponification with LiOH, and oxadiazole installation (yields: 88–92% for saponification) .
    Key factors : Reflux duration, solvent purity, and stoichiometric ratios of coupling reagents (EDCI/HOBt) critically influence yields.

Q. How does the tert-butoxycarbonyl (Boc) group facilitate synthetic workflows for this compound?

The Boc group:

  • Protects the amine during reactive steps (e.g., acylation), preventing undesired side reactions.
  • Is removed under mild acidic conditions (4 N HCl/dioxane), preserving the integrity of acid-sensitive functional groups .
    This orthogonal protection strategy enables sequential functionalization of the piperidine scaffold.

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

  • NMR : Confirms stereochemistry and Boc-deprotection efficiency (e.g., disappearance of Boc-related peaks at ~1.4 ppm).
  • LC-MS : Validates molecular weight (e.g., [M+H]+ = 305.37 for Boc-protected intermediate) and purity (>95%) .
  • X-ray crystallography : Resolves absolute configuration, though limited to crystalline derivatives .

Q. What safety precautions are essential when handling this compound in the lab?

  • Use fume hoods and personal protective equipment (gloves, goggles) due to potential respiratory and skin irritation.
  • Avoid prolonged exposure to HCl/dioxane during Boc removal, which generates toxic fumes .

Advanced Research Questions

Q. How does the (S)-stereochemistry at C3 influence biological activity in mGluR5 potentiation?

The (S)-enantiomer exhibits 9- to 10-fold higher potency than the (R)-enantiomer in mGluR5 activation, as shown in SAR studies (Table 1). This enantioselectivity arises from optimal steric alignment with the receptor’s chiral binding pocket .

Table 1 : Enantiomer Potency Comparison

EnantiomerEC50 (μM)Efficacy (% max response)
(S)0.12100%
(R)1.198%

Q. What structural modifications enhance the compound’s pharmacological profile in SAR studies?

  • Heteroaromatic substituents (e.g., 2-thienyl, 4-FPh) improve potency by engaging π-π interactions with mGluR5.
  • Oxadiazole incorporation (via Route I) increases metabolic stability compared to ester analogs .
  • Boc removal is critical for in vivo activity, as free amines enhance bioavailability .

Q. How can computational methods optimize derivatives of this compound?

  • Molecular dynamics (MD) simulations : Predict binding poses with mGluR5, guiding substituent placement (e.g., fluorinated groups for hydrophobic contacts) .
  • Docking studies : Validate enantiomer selectivity by comparing (S) vs. (R) docking scores in receptor models .

Q. What challenges arise in crystallographic analysis of Boc-protected intermediates?

  • Low solubility in non-polar solvents complicates crystal growth.
  • Twinned data : High-resolution synchrotron sources (e.g., SHELXL refinement) mitigate errors in electron density maps .

Q. How does pH stability affect storage and reactivity of the carboxylic acid moiety?

  • The carboxylic acid is stable in neutral buffers (pH 6–8) but undergoes decarboxylation under strongly acidic (pH < 2) or basic (pH > 10) conditions.
  • Storage recommendation : –20°C under nitrogen to prevent hydrolysis .

Q. What scale-up challenges occur in multi-step syntheses, and how are they addressed?

  • Boc-deprotection : HCl/dioxane generates corrosive fumes; switching to TFA/CH2Cl2 improves safety.
  • Oxadiazole cyclization : Microwave-assisted synthesis reduces reaction times from hours to minutes .

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